molecular formula C30H28N2O7 B12387069 5'-Protected 2,2'-anhydrouridine

5'-Protected 2,2'-anhydrouridine

Katalognummer: B12387069
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: OEIRLWHCGAICDW-JOVCLVKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Protected 2,2’-anhydrouridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 5’-Protected 2,2’-anhydrouridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Protected 2,2’-anhydrouridine typically involves the protection of the 5’-hydroxyl group of 2,2’-anhydrouridine. This can be achieved through various chemical reactions, including the use of protecting groups such as silyl ethers or acyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection process .

Industrial Production Methods: Industrial production of 5’-Protected 2,2’-anhydrouridine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in scientific research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Protected 2,2’-anhydrouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and unprotected derivatives of 2,2’-anhydrouridine, which can be further utilized in research and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

5’-Protected 2,2’-anhydrouridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5’-Protected 2,2’-anhydrouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

    2,2’-Anhydrouridine: The unprotected form of the compound, which also has antitumor activity.

    5’-Protected 2’-Deoxyuridine: Another nucleoside analog with similar properties but different structural features.

    5’-Protected 2’-Fluorouridine: A fluorinated analog with enhanced stability and activity

Uniqueness: 5’-Protected 2,2’-anhydrouridine is unique due to its specific structural modifications that enhance its stability and antitumor activity. The protection of the 5’-hydroxyl group allows for selective reactions and modifications, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C30H28N2O7

Molekulargewicht

528.6 g/mol

IUPAC-Name

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1

InChI-Schlüssel

OEIRLWHCGAICDW-JOVCLVKPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]5[C@@H](O4)N6C=CC(=O)N=C6O5)O

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.